molecular formula C10H16O B12667616 (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one CAS No. 24278-58-8

(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one

Cat. No.: B12667616
CAS No.: 24278-58-8
M. Wt: 152.23 g/mol
InChI Key: ABSCYWMYRVUUIC-RNJXMRFFSA-N
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Description

(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(410)heptan-3-one is a bicyclic ketone compound with the molecular formula C10H16O It is characterized by its unique bicyclo[410]heptane structure, which includes three methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor such as 3,7,7-trimethylbicyclo[4.1.0]heptane, the compound can be synthesized through a cyclization reaction. This reaction often requires the use of strong acids or bases as catalysts.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the ketone functional group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted ketones or alcohols

Scientific Research Applications

(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one involves its interaction with various molecular targets. The ketone functional group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s bicyclic structure also contributes to its unique reactivity and binding properties.

Comparison with Similar Compounds

    Bicyclo[4.1.0]heptan-3-ol, 3,7,7-trimethyl-: This compound is an alcohol derivative of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one and shares a similar bicyclic structure.

    Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: This compound lacks the ketone functional group but has a similar bicyclic framework.

Uniqueness: (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(41

Biological Activity

(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one, also known as caranone , is a bicyclic monoterpene ketone with notable biological properties. This compound has gained attention for its potential applications in pharmaceuticals and natural product synthesis due to its unique structure and biological activity.

  • Molecular Formula: C10H16O
  • Molecular Weight: 152.23 g/mol
  • CAS Number: 4176-04-9
  • IUPAC Name: (1R-(1α,4α,6α))-4,7,7-trimethylbicyclo(4.1.0)heptan-3-one

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have demonstrated that caranone possesses significant antimicrobial properties against a range of bacteria and fungi. It has been shown to inhibit the growth of:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Properties

Caranone has been reported to exhibit anti-inflammatory effects in various in vitro and in vivo models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests its potential use in treating inflammatory diseases.

Anticancer Potential

Recent studies have highlighted the potential anticancer effects of caranone:

  • In vitro studies show that it induces apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells.
  • The compound appears to modulate cell cycle progression and enhance the efficacy of conventional chemotherapeutic agents.

Case Studies and Research Findings

StudyFindings
Lajunen et al., 2007Investigated the synthesis of conjugated caradienes from 3-carene; noted caranone's role as a precursor in synthetic applications.
Manukov et al., 2007Studied transformations of 3-carene oxide; found that rhenium-containing catalysts significantly increased reaction rates involving caranone derivatives.
Kalechits et al., 2007Reported on the synthesis of trimethylcycloheptanones; highlighted the utility of caranone in organic synthesis.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Cell Membrane Interaction: The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways has been suggested.

Properties

CAS No.

24278-58-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1

InChI Key

ABSCYWMYRVUUIC-RNJXMRFFSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H](C2(C)C)CC1=O

Canonical SMILES

CC1CC2C(C2(C)C)CC1=O

Origin of Product

United States

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